molecular formula C10H17Cl2N3O B6225376 6-[(morpholin-4-yl)methyl]pyridin-3-amine dihydrochloride CAS No. 1147107-41-2

6-[(morpholin-4-yl)methyl]pyridin-3-amine dihydrochloride

Cat. No.: B6225376
CAS No.: 1147107-41-2
M. Wt: 266.2
InChI Key:
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Description

6-[(morpholin-4-yl)methyl]pyridin-3-amine dihydrochloride is a chemical compound with the molecular formula C10H15N3O.2HCl. It is a derivative of pyridine and morpholine, and it is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(morpholin-4-yl)methyl]pyridin-3-amine dihydrochloride typically involves the reaction of 6-chloropyridin-3-amine with morpholine in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the purification of the product through crystallization or chromatography to achieve high purity levels required for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

6-[(morpholin-4-yl)methyl]pyridin-3-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyridine compounds.

Scientific Research Applications

6-[(morpholin-4-yl)methyl]pyridin-3-amine dihydrochloride is widely used in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 6-[(morpholin-4-yl)methyl]pyridin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 6-(morpholin-4-yl)pyridin-3-amine dihydrochloride
  • 5-chloro-6-(morpholin-4-yl)pyridin-3-amine dihydrochloride
  • [6-(morpholin-4-yl)pyridin-3-yl]methanamine dihydrochloride

Uniqueness

6-[(morpholin-4-yl)methyl]pyridin-3-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly valuable in research and industrial applications where specific reactivity and binding characteristics are required .

Properties

CAS No.

1147107-41-2

Molecular Formula

C10H17Cl2N3O

Molecular Weight

266.2

Purity

95

Origin of Product

United States

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